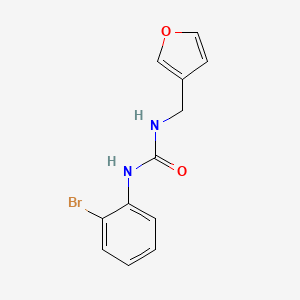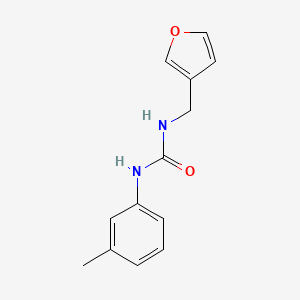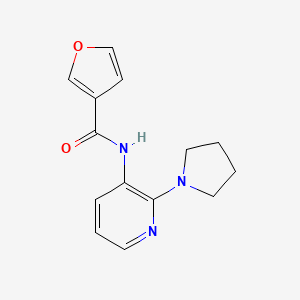
1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea, also known as DPFMU, is a synthetic compound that belongs to the class of urea derivatives. DPFMU has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea is not fully understood. However, it has been suggested that 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. It has also been proposed that 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has also been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. In addition, 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been found to exhibit anti-inflammatory and analgesic activities.
Advantages and Limitations for Lab Experiments
1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities. However, 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has some limitations as well. It is relatively unstable in solution and may degrade over time. In addition, 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea. One direction is to investigate the structure-activity relationship of 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea and its analogs to identify more potent compounds with improved pharmacological properties. Another direction is to study the mechanism of action of 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea in more detail to elucidate its molecular targets and pathways. Furthermore, 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea may be explored for its potential applications in agriculture and material science. Overall, 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea is a promising compound with diverse applications and warrants further research.
Synthesis Methods
The synthesis of 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 2,4-dimethylphenyl isocyanate with furfurylamine. The reaction takes place in the presence of a catalyst, such as triethylamine or pyridine, in an anhydrous solvent, such as dichloromethane or tetrahydrofuran. The product is obtained as a white solid after purification by recrystallization.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of fungal species, such as Candida albicans and Aspergillus niger, and bacterial species, such as Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-3-4-13(11(2)7-10)16-14(17)15-8-12-5-6-18-9-12/h3-7,9H,8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSHFAZYJWFOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide](/img/structure/B7527142.png)
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B7527148.png)


![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide](/img/structure/B7527162.png)


![1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527186.png)


![1-[(2-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527210.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B7527217.png)
![N-(cyclopropylmethyl)-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7527235.png)